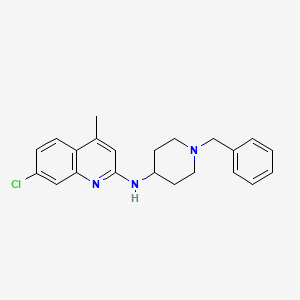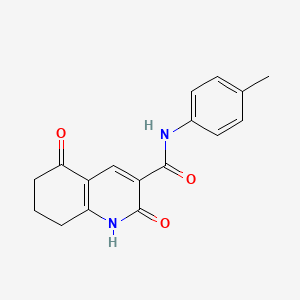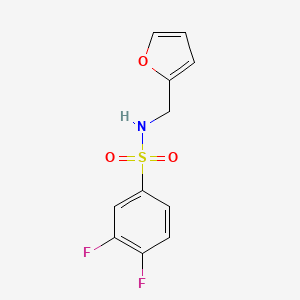![molecular formula C10H9N3O2 B4938455 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol](/img/structure/B4938455.png)
7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol, commonly referred to as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This compound has been extensively studied for its role in various biological processes and has shown promising results in several scientific research applications.
Mecanismo De Acción
ODQ inhibits 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol by binding to the heme moiety of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This results in decreased levels of cGMP, leading to downstream effects on various biological processes.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and improve endothelial function in animal models. ODQ has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODQ is a highly selective inhibitor of 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol and has been extensively studied in both in vitro and in vivo models. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, ODQ has been shown to have some off-target effects, which can complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research involving ODQ. One area of interest is the role of 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol in cancer progression, as recent studies have suggested that this compound may play a role in tumor growth and metastasis. Additionally, there is interest in developing more potent and selective inhibitors of this compound, which could have therapeutic potential in a variety of diseases. Finally, there is interest in developing new methods for delivering ODQ to specific tissues or cells, which could improve its efficacy and reduce off-target effects.
Métodos De Síntesis
ODQ can be synthesized through a multistep process involving the condensation of 2-nitrobenzaldehyde with methyl anthranilate, followed by reduction and cyclization reactions. The final product is obtained through purification and recrystallization processes.
Aplicaciones Científicas De Investigación
ODQ has been widely used in scientific research to investigate the role of 7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol in various biological processes. This compound has been shown to inhibit the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule in the cardiovascular, nervous, and immune systems. ODQ has been used to study the role of cGMP in vasodilation, platelet aggregation, and neuronal signaling.
Propiedades
IUPAC Name |
6-hydroxy-7,8-dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-5-6(2)13(14)8-4-3-7-10(9(5)8)12-15-11-7/h3-4,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXRVZCUXUXCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NON=C3C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8-dimethyl-10-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4938389.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride](/img/structure/B4938399.png)
![N-[4-(3-ethoxyphenoxy)butyl]-2-propen-1-amine](/img/structure/B4938405.png)
![ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4938419.png)
![5-[4-(allyloxy)-3,5-dichlorobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4938423.png)

![diethyl 5-[({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4938433.png)
![N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine](/img/structure/B4938446.png)
![4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)

![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)


